![molecular formula C15H12N2O B11790973 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von o-Phenylendiamin mit einem aromatischen Aldehyd in Gegenwart eines Dehydratisierungsmittels wie Polyphosphorsäure (PPA) oder Polyphosphorsäuretrimethylsilylester . Die Reaktion verläuft typischerweise unter Rückflussbedingungen bei erhöhten Temperaturen (140-220 °C) über mehrere Stunden .

Eine weitere Methode beinhaltet die Verwendung von N,N-Dimethylformamid (DMF) und Schwefel, was die Bildung des Benzimidazolrings fördert . Dieses Verfahren ist vielseitig und kann zur Synthese einer Vielzahl von Benzimidazol-Derivaten unter milden Bedingungen eingesetzt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Verfahren. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Kosten und Skalierbarkeit ab. Die Verwendung der Mikrowellen-gestützten Synthese wurde ebenfalls untersucht, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann in Gegenwart von Oxidationsmitteln zu Chinoxalinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Benzimidazolring in andere funktionelle Gruppen umwandeln.

Substitution: Der Benzimidazolring kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Schwefel und DMF.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinoxalinderivate.

Reduktion: Reduzierte Benzimidazol-Derivate.

Substitution: Substituierte Benzimidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als antimikrobielles und antivirales Mittel untersucht.

Medizin: Wird auf seine Antitumor- und entzündungshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Benzimidazol-Rest kann mit Proteinen und Enzymen interagieren, was zu einer Hemmung ihrer Aktivität führt . Zum Beispiel wurde gezeigt, dass Benzimidazol-Derivate Protonenpumpen hemmen, was zu einer verringerten Magensäuresekretion führt . Darüber hinaus kann die Verbindung Apoptose in Krebszellen induzieren, indem sie die Kondensation und Fragmentierung der DNA fördert .

Wirkmechanismus

The mechanism of action of 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with proteins and enzymes, leading to inhibition of their activity . For example, benzimidazole derivatives have been shown to inhibit proton pumps, leading to reduced gastric acid secretion . Additionally, the compound can induce apoptosis in cancer cells by promoting DNA condensation and fragmentation .

Vergleich Mit ähnlichen Verbindungen

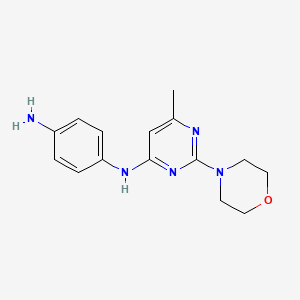

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon kann mit anderen Benzimidazol-Derivaten verglichen werden:

Clemizol: Ein Antihistaminikum mit einem Benzimidazol-Kern.

Omeprazol: Ein Protonenpumpenhemmer zur Behandlung von Magengeschwüren.

Metronidazol: Ein antimikrobielles Mittel mit einem Benzimidazolring.

Einzigartigkeit

1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an biologischen Aktivitäten machen es zu einer wertvollen Verbindung in der pharmazeutischen Chemie .

Eigenschaften

Molekularformel |

C15H12N2O |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

1-[4-(1H-benzimidazol-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17) |

InChI-Schlüssel |

WBDDIPNQSHHUOH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)

![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)